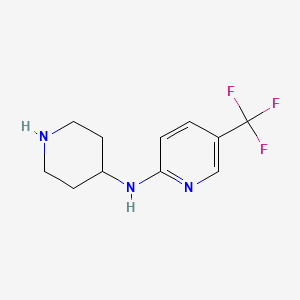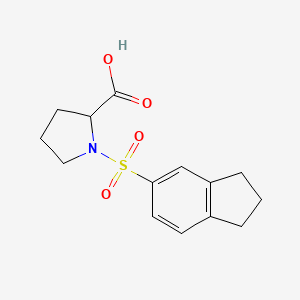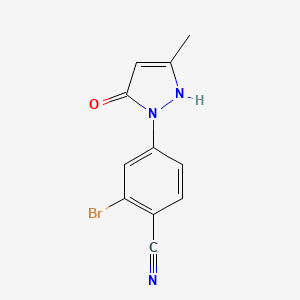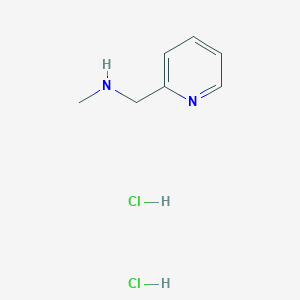![molecular formula C18H19FN2O5S B3071186 Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate CAS No. 1008465-58-4](/img/structure/B3071186.png)
Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For example, it has been utilized in the preparation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid derivatives, indicating its role in complex chemical synthesis (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Antitumor Activities : Some derivatives of this compound have been explored for their potential antitumor activities. For example, (S/R)-methyl 2-(5-fluorouracil-1-ylaceto)amino-3-phenylpropanoate has shown some anti-tumor effects in vitro, suggesting its potential in cancer research (Wang Yuan-chao, 2011).
Molecular Sensor Development : It has applications in the development of colorimetric sensors for detecting specific ions or molecules. For instance, derivatives of this compound have been used to create sensors for detecting oxyanions, demonstrating its utility in analytical chemistry (Suryanti, Wibowo, & Handayani, 2020).
Bioactive Agent Development : This compound has been investigated for its potential as a bioactive agent, particularly in the context of antimicrobial activity and molecular docking studies. Such research is crucial for the development of new drugs and therapeutic agents (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Prodrug Development : It's also used in the development of prodrugs, where it's modified to improve the pharmacological properties of existing drugs. This includes efforts to minimize adverse effects while retaining therapeutic efficacy (Nirmal, Rajput, Sarkar, Sinha, & Gupta, 2015).
Propriétés
IUPAC Name |
methyl 2-[[2-[(4-fluorophenyl)sulfonylamino]acetyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-26-18(23)16(11-13-5-3-2-4-6-13)21-17(22)12-20-27(24,25)15-9-7-14(19)8-10-15/h2-10,16,20H,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDFMQBMDDLTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3071122.png)
![4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071138.png)
![3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid](/img/structure/B3071149.png)

![4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071160.png)

![benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B3071184.png)
![4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071189.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid](/img/structure/B3071194.png)

![4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071208.png)